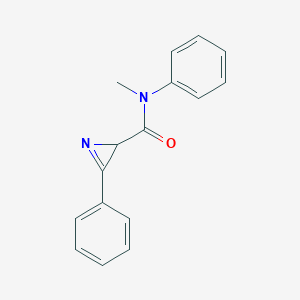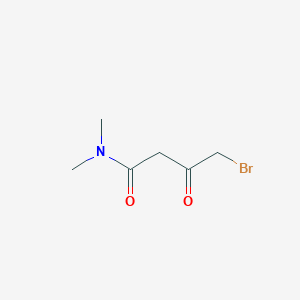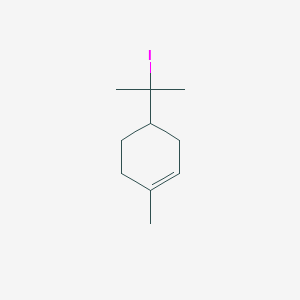
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a 2-iodopropan-2-yl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 1-methylcyclohex-1-ene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or cycloalkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted cyclohexenes or cyclohexanols.
Oxidation: Formation of cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexanes or methylcyclohexanes.
科学研究应用
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Potential use in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the cyclohexene ring can undergo various transformations. The compound’s effects are mediated through pathways involving carbocation intermediates and nucleophilic attack, leading to the formation of new chemical bonds and products.
相似化合物的比较
Similar Compounds
- 4-(2-Bromopropan-2-yl)-1-methylcyclohex-1-ene
- 4-(2-Chloropropan-2-yl)-1-methylcyclohex-1-ene
- 4-(2-Fluoropropan-2-yl)-1-methylcyclohex-1-ene
Uniqueness
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain substitution and elimination reactions, providing opportunities for the synthesis of novel compounds and materials.
属性
CAS 编号 |
112358-23-3 |
|---|---|
分子式 |
C10H17I |
分子量 |
264.15 g/mol |
IUPAC 名称 |
4-(2-iodopropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H17I/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7H2,1-3H3 |
InChI 键 |
PFQORIBLJISYAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)C(C)(C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


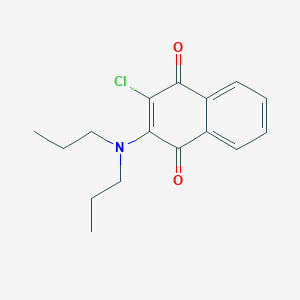

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
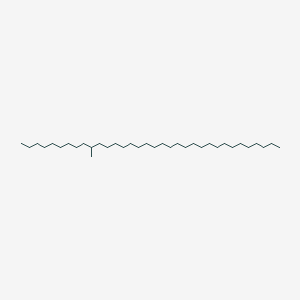
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
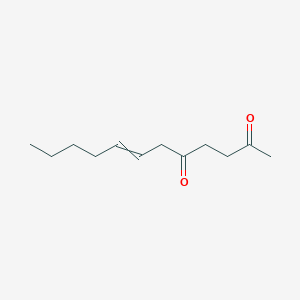


![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
